[1,3]Thiazolo[4,5-c][1,2]oxazole
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Description
“[1,3]Thiazolo[4,5-c][1,2]oxazole” is a heterocyclic compound . These are azoles with an oxygen and a nitrogen separated by one carbon . Oxazoles are aromatic compounds but less so than the thiazoles .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . Another method involves the reaction of thioacetamide with 5-bromo-3- p -tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of “this compound” is complex and intriguing . The structure of this compound is largely governed by a chorus of synergistic intermolecular non-covalent interactions .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 . It can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has unique physical and chemical properties. Oxazole and thiazole are water-miscible liquids with pyridine-like odours . They are very stable compounds which do autoxidise .Future Directions
“[1,3]Thiazolo[4,5-c][1,2]oxazole” has potential applications in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . It has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
properties
IUPAC Name |
[1,3]thiazolo[4,5-c][1,2]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(6-7-1)5-2-8-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCZCZJDFKHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NO1)N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576552 |
Source
|
Record name | [1,3]Thiazolo[4,5-c][1,2]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141765-04-0 |
Source
|
Record name | [1,3]Thiazolo[4,5-c][1,2]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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